molecular formula C25H24N4O2 B12384559 Bet-IN-20

Bet-IN-20

Cat. No.: B12384559
M. Wt: 412.5 g/mol
InChI Key: LJVBCQJBIHMYGJ-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-20 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of an imidazoquinoline core, which is then modified to include methoxy, methyl, and phenylethyl groups. The final product is obtained through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Bet-IN-20 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Bet-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Bet-IN-20 exerts its effects by binding to the bromodomain of BRD4, preventing it from interacting with acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the suppression of gene expression. The compound specifically targets the c-Myc and CDK6 pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Bet-IN-20 is unique among bromodomain inhibitors due to its high selectivity and potency for BRD4 BD1. Similar compounds include:

This compound stands out due to its specific inhibition of BRD4 BD1 and its enhanced anticancer activity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

4-[8-methoxy-2-methyl-1-[(1R)-1-phenylethyl]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C25H24N4O2/c1-14-24(16(3)31-28-14)20-11-21-19(12-23(20)30-5)25-22(13-26-21)27-17(4)29(25)15(2)18-9-7-6-8-10-18/h6-13,15H,1-5H3/t15-/m1/s1

InChI Key

LJVBCQJBIHMYGJ-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)[C@H](C)C5=CC=CC=C5)OC

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)C(C)C5=CC=CC=C5)OC

Origin of Product

United States

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